4-Chloro(carboxy-~13~C)benzoic acid

Descripción

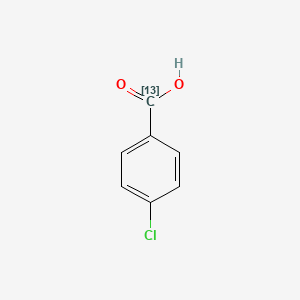

Structure

3D Structure

Propiedades

IUPAC Name |

4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHGYUZYPHTUJZ-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13C](=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736178 | |

| Record name | 4-Chloro(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138534-66-4 | |

| Record name | 4-Chloro(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzoic acid-a-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro Carboxy 13c Benzoic Acid

Strategies for Site-Specific Carbon-13 Labeling at the Carboxyl Position

The cornerstone of synthesizing 4-chloro(carboxy-¹³C)benzoic acid lies in the strategic introduction of a ¹³C-enriched carbon atom specifically at the carboxylic acid functional group. Several established and modern synthetic methods are utilized to achieve this site-specific labeling.

Carboxylation Reactions Utilizing ¹³CO₂ or ¹³C-Enriched Carbonyl Precursors

A prevalent and direct method for introducing a ¹³C-labeled carboxyl group is through carboxylation reactions using isotopically enriched carbon dioxide (¹³CO₂). nih.govresearchgate.net This approach is often favored due to the commercial availability of ¹³CO₂ and its direct incorporation as the target functional group. The reaction typically involves the formation of a highly reactive organometallic intermediate from a suitable precursor, which then reacts with ¹³CO₂.

One of the most common variations of this method is the carboxylation of a Grignard reagent . libretexts.orggoogle.com In this process, an aryl halide, such as 4-chlorobromobenzene or 4-chloroiodobenzene, is reacted with magnesium metal to form the corresponding Grignard reagent, 4-chlorophenylmagnesium halide. This nucleophilic organometallic compound readily attacks the electrophilic carbon atom of ¹³CO₂, forming a magnesium carboxylate salt. Subsequent acidification of this salt with a strong acid, such as hydrochloric acid, yields the desired 4-chloro(carboxy-¹³C)benzoic acid. libretexts.org The primary challenge with Grignard reagents is their high reactivity, which necessitates anhydrous reaction conditions and incompatibility with acidic functional groups. mdpi.com

Recent advancements have also explored the use of other organometallic reagents, such as organozinc compounds, which can offer improved functional group tolerance. nih.gov Additionally, transition-metal-catalyzed carboxylation reactions, employing catalysts based on palladium, nickel, or copper, have emerged as powerful alternatives. mdpi.comacs.org These methods can often proceed under milder conditions and exhibit greater compatibility with a wider range of functional groups, although they may require careful optimization of catalysts and reaction parameters. nih.govacs.org

Another approach involves the use of other ¹³C-enriched carbonyl precursors, such as ¹³C-labeled carbon monoxide ([¹³C]CO). imist.mathieme-connect.com For instance, palladium-catalyzed carbonylation reactions of aryl halides in the presence of [¹³C]CO and a suitable nucleophile can lead to the formation of the ¹³C-labeled carboxylic acid derivative. acs.orgnih.gov

Approaches Involving Cyanide or Grignard Reagents with ¹³C Sources

An alternative to direct carboxylation with ¹³CO₂ involves the use of ¹³C-labeled cyanide salts, such as potassium cyanide (K¹³CN) or sodium cyanide (Na¹³CN). rsc.org This method typically proceeds via a nucleophilic aromatic substitution reaction (SNAr) or a transition-metal-catalyzed cyanation of an aryl halide. The resulting ¹³C-labeled nitrile, 4-chloro(cyano-¹³C)benzonitrile, can then be hydrolyzed under acidic or basic conditions to yield 4-chloro(carboxy-¹³C)benzoic acid. rsc.org

The cyanation route offers an advantage in that cyanide is a potent nucleophile, and various methods for its introduction into aromatic systems have been developed. rsc.orgchemrevlett.com Palladium-catalyzed cyanation reactions, for example, have shown broad substrate scope and good functional group tolerance. rsc.org However, the toxicity of cyanide reagents necessitates careful handling and specialized procedures. researchgate.net

The use of Grignard reagents can also be coupled with ¹³C sources other than CO₂. While less common for direct carboxylation, a Grignard reagent could theoretically react with a ¹³C-labeled electrophile that can be subsequently converted to a carboxylic acid. However, the direct carboxylation with ¹³CO₂ remains the more straightforward and widely adopted Grignard-based method for this specific transformation. libretexts.orggoogle.com

Chemo-, Regio-, and Isotopic Selectivity Considerations in Labeling Synthesis

Achieving high chemo-, regio-, and isotopic selectivity is paramount in the synthesis of isotopically labeled compounds to ensure the label is incorporated at the desired position and to avoid unwanted byproducts.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the synthesis of 4-chloro(carboxy-¹³C)benzoic acid, this is crucial when using highly reactive intermediates like Grignard reagents, which can react with other functional groups if present in the starting material or reagents. libretexts.org The choice of reaction conditions and protecting group strategies are key to ensuring chemoselectivity.

Regioselectivity dictates the specific position of the newly introduced functional group on the aromatic ring. For 4-chloro(carboxy-¹³C)benzoic acid, the carboxylation must occur at the carbon atom previously bonded to the halogen in the precursor (the ipso-position). Methods like Grignard reagent carboxylation inherently provide high regioselectivity. libretexts.org In other catalytic systems, the choice of catalyst and ligands plays a critical role in directing the carboxylation to the desired position.

Isotopic Selectivity involves the specific incorporation of the ¹³C isotope into the target carboxyl group. The isotopic purity of the starting labeled material (e.g., ¹³CO₂ or K¹³CN) directly influences the isotopic enrichment of the final product. acs.org Minimizing side reactions that could lead to the incorporation of the natural abundance ¹²C is also crucial. Modern synthetic strategies aim for high isotopic incorporation to maximize the utility of the labeled compound and minimize waste of the expensive isotopic label. researchgate.netimist.ma

Precursor Synthesis and Advanced Purification Techniques for High Isotopic Purity

The successful synthesis of 4-chloro(carboxy-¹³C)benzoic acid begins with the careful selection and preparation of the necessary precursors. A common starting material is a di-halogenated benzene (B151609), such as 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene, which allows for the selective formation of an organometallic reagent at the more reactive carbon-halogen bond.

Once the synthesis is complete, purification of the crude product is essential to remove any unreacted starting materials, byproducts, and unlabeled compounds. moravek.com Standard purification techniques such as recrystallization and column chromatography are often employed. For achieving high isotopic purity, more advanced purification methods may be necessary. High-performance liquid chromatography (HPLC) is a powerful tool for separating the labeled compound from closely related impurities, ensuring a high degree of chemical and radiochemical purity. moravek.comrti.org

Optimization of Synthetic Yields and Isotopic Enrichment Levels

Optimizing the synthetic protocol is crucial for maximizing both the chemical yield and the level of isotopic enrichment. This involves a systematic investigation of various reaction parameters:

Reaction Conditions: Temperature, reaction time, and pressure (especially when using gaseous reagents like ¹³CO₂) can significantly impact the reaction's efficiency and selectivity.

Reagents and Catalysts: The choice of solvent, base, and catalyst (in catalytic reactions) can dramatically influence the outcome. For instance, in Grignard reactions, the choice of etheral solvent (e.g., diethyl ether, tetrahydrofuran) can affect the reagent's solubility and reactivity. google.com

Stoichiometry: The molar ratio of reactants is critical, particularly when using expensive isotopically labeled reagents. Using a slight excess of the labeled reagent can help drive the reaction to completion but must be balanced against cost and potential side reactions. soton.ac.uk

Recent research has focused on developing methods that allow for quantitative or near-quantitative carbon isotope exchange, which are highly desirable for preparing internal standards for analytical applications. thieme-connect.com

Analytical Verification of Isotopic Incorporation and Distribution

Following synthesis and purification, it is imperative to analytically verify the successful incorporation of the ¹³C isotope at the carboxyl position and to determine the isotopic abundance. Several powerful analytical techniques are employed for this purpose.

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a direct and powerful method for confirming the position of the isotopic label. nih.govacs.orgresearchgate.net The signal corresponding to the ¹³C-labeled carboxyl carbon will be significantly enhanced compared to the natural abundance signal. Quantitative ¹³C NMR, under specific experimental conditions, can be used to determine the site-specific ¹³C abundance with high precision. nih.govacs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is an indispensable tool for determining the isotopic composition of a molecule. nih.govrsc.org By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion, it is possible to distinguish between the unlabeled compound and its ¹³C-labeled isotopologue. The relative intensities of these peaks in the mass spectrum provide a measure of the isotopic enrichment. acs.orgnih.govlcms.cz Electrospray ionization (ESI) coupled with HRMS is a particularly sensitive technique for this purpose. nih.gov

The combination of these analytical methods provides a comprehensive characterization of the synthesized 4-chloro(carboxy-¹³C)benzoic acid, confirming its chemical identity, purity, and the precise location and level of isotopic enrichment.

Below is a table summarizing the key synthetic and analytical considerations:

| Aspect | Details | Key Considerations |

| Synthetic Strategies | Carboxylation with ¹³CO₂ (Grignard, organozinc, transition-metal catalyzed), Cyanation with K¹³CN followed by hydrolysis. nih.govlibretexts.orgrsc.org | Reagent reactivity and functional group tolerance, toxicity of reagents, reaction conditions. researchgate.netlibretexts.orgmdpi.com |

| Selectivity | Chemo-, regio-, and isotopic selectivity are crucial for efficient and specific labeling. nih.gov | Choice of catalyst and reaction conditions, purity of isotopic source. acs.org |

| Purification | Recrystallization, column chromatography, High-Performance Liquid Chromatography (HPLC). moravek.comrti.org | Removal of unlabeled impurities and byproducts to achieve high chemical and isotopic purity. moravek.com |

| Optimization | Adjustment of temperature, pressure, reaction time, stoichiometry, and choice of reagents/catalysts. | Maximizing chemical yield and isotopic enrichment while minimizing cost and waste. thieme-connect.comsoton.ac.uk |

| Analytical Verification | Quantitative ¹³C NMR, High-Resolution Mass Spectrometry (HRMS). nih.govacs.orgrsc.org | Confirmation of label position, determination of isotopic abundance and purity. acs.orgnih.gov |

Advanced Spectroscopic Characterization and Elucidation of 4 Chloro Carboxy 13c Benzoic Acid

High-Resolution Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR spectroscopy is a cornerstone technique for elucidating the molecular structure and electronic environment of carbon atoms within a molecule. For 4-Chloro(carboxy-¹³C)benzoic acid, this method provides invaluable insights into the labeled carboxyl carbon and the surrounding aromatic system.

Chemical Shift Analysis of the Carboxyl-¹³C Nucleus and Aromatic Carbons

The chemical shift in ¹³C NMR is highly sensitive to the electronic environment of the carbon nucleus. In 4-Chloro(carboxy-¹³C)benzoic acid, the ¹³C-labeled carboxyl carbon exhibits a distinct chemical shift that is significantly downfield compared to the aromatic carbons. This is due to the deshielding effect of the two highly electronegative oxygen atoms in the carboxylic acid group. docbrown.info

The aromatic region of the spectrum displays signals for the different carbon atoms of the benzene (B151609) ring. Due to the symmetry of the molecule, with the chloro and carboxyl groups in a para-position, there are four distinct aromatic carbon signals. The carbon atom attached to the chlorine (C-4) and the carbon atom attached to the carboxyl group (C-1) are each unique. The carbon atoms ortho to the carboxyl group (C-2 and C-6) are chemically equivalent, as are the carbon atoms meta to the carboxyl group (C-3 and C-5). docbrown.info

The specific chemical shifts can be influenced by the solvent used. For instance, in deuterochloroform (CDCl₃), the chemical shifts will differ from those in a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆). doi.org

Table 1: Representative ¹³C NMR Chemical Shifts (δ) in ppm for 4-Chlorobenzoic Acid.

| Carbon Atom | Chemical Shift (ppm) in D₂O bmrb.io | Chemical Shift (ppm) in MeOD rsc.org | Chemical Shift (ppm) in DMSO-d₆ doi.org |

| Carboxyl (-¹³COOH) | 177.475 | 168.7 | 166.5 |

| C-1 (ipso-carboxyl) | 133.066 | 132.3 | 129.7 |

| C-2, C-6 | 130.986 | 129.7 | 131.2 |

| C-3, C-5 | 133.066 | 132.3 | 128.8 |

| C-4 (ipso-chloro) | 139.315 | 140.2 | 137.8 |

Note: The chemical shifts are for the unlabeled 4-chlorobenzoic acid and serve as a close approximation for the ¹³C-labeled compound. The ¹³C-labeling itself does not significantly alter the chemical shifts of the other carbon atoms.

Spin-Spin Coupling Interactions (¹J(¹³C-¹³C), ¹J(¹³C-¹H), ⁿJ(¹³C-X)) for Structural Connectivity

Spin-spin coupling provides through-bond connectivity information, which is crucial for confirming the molecular structure.

¹J(¹³C-¹³C) Coupling: In a molecule selectively labeled at one position, observing ¹³C-¹³C coupling requires the presence of an adjacent ¹³C nucleus. In natural abundance, the probability of this is low (around 1.1%). However, if a doubly labeled isotopologue were synthesized, the one-bond coupling between the carboxyl carbon and the adjacent aromatic carbon (C-1) would be observable. Typical ¹J(C-C) values are in the range of 50-60 Hz.

¹J(¹³C-¹H) Coupling: This one-bond coupling is readily observed between the aromatic carbons and their directly attached protons. Typical values for ¹J(C-H) in aromatic systems are in the range of 150-170 Hz. iastate.edunetlify.app The carboxyl proton is acidic and often exchanges with the solvent, which can lead to a broadening or disappearance of its coupling to the carboxyl carbon.

ⁿJ(¹³C-X) Long-Range Coupling: Long-range couplings over two or more bonds (ⁿJ) are smaller but provide valuable information about the connectivity of atoms.

²J(¹³C-¹H): Coupling between the carboxyl carbon and the protons on C-2 and C-6 would be expected.

³J(¹³C-¹H): Coupling between the carboxyl carbon and the protons on C-3 and C-5 would also be present.

ⁿJ(¹³C-Cl): Coupling between the carbon atoms and the chlorine atom can also occur, though it is not always easily resolved.

These coupling constants are instrumental in assigning the signals in the ¹³C and ¹H NMR spectra to specific atoms in the molecule. acs.org

Dynamic NMR Studies of Conformation, Tautomerism, and Exchange Processes

Dynamic NMR (DNMR) techniques can be employed to study time-dependent processes such as conformational changes, tautomerism, and chemical exchange.

For 4-Chloro(carboxy-¹³C)benzoic acid, DNMR could be used to investigate the rotational barrier around the C-C bond connecting the carboxyl group to the aromatic ring. However, at room temperature, this rotation is generally fast on the NMR timescale.

A more relevant area of study is the potential for tautomerism and intermolecular proton exchange of the carboxylic acid proton. In solution, benzoic acids can form hydrogen-bonded dimers. The rate of exchange of the carboxylic acid proton between molecules can be studied by monitoring the line shape of the carboxyl proton signal in the ¹H NMR spectrum as a function of temperature and concentration. While the ¹³C label is in the carboxyl carbon, this exchange process can indirectly influence its relaxation properties. Studies on similar benzoic acid systems have explored such tautomeric equilibria. psu.edufu-berlin.deacs.orgmsu.edu

Application of Two-Dimensional (2D) NMR Techniques (e.g., ¹³C-¹³C COSY, HMBC, HSQC) for Comprehensive Structural Assignment and Mechanistic Tracing

2D NMR experiments are powerful tools for unambiguously assigning NMR signals and establishing connectivity within a molecule.

¹³C-¹³C COSY (Correlation Spectroscopy): This experiment would be particularly informative if doubly ¹³C-labeled 4-chlorobenzoic acid were available. It would show a direct correlation between the labeled carboxyl carbon and the adjacent C-1 of the aromatic ring, confirming their direct bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. columbia.edu For 4-Chloro(carboxy-¹³C)benzoic acid, an HSQC spectrum would show correlations between the aromatic carbons (C-2, C-3, C-5, C-6) and their respective protons. The carboxyl carbon, having no directly attached proton, would not show a signal in a standard HSQC experiment. bmrb.io

These 2D NMR techniques, especially HMBC, provide a comprehensive map of the molecular structure, solidifying the assignments made from 1D NMR spectra and providing a basis for mechanistic tracing in reactions involving this labeled compound.

Isotope-Ratio Monitoring Mass Spectrometry (IRMS) and High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry techniques are essential for determining the isotopic enrichment of the labeled compound and for elucidating its fragmentation behavior under ionization.

Isotope-Ratio Monitoring Mass Spectrometry (IRMS): IRMS is a highly sensitive technique used to measure the ratio of stable isotopes, in this case, ¹³C/¹²C. nih.govmeasurlabs.comthermofisher.comyoutube.com For 4-Chloro(carboxy-¹³C)benzoic acid, IRMS is the gold standard for determining the exact level of ¹³C enrichment in the sample. ucdavis.edu This is critical for quantitative studies where the labeled compound is used as a tracer. The analysis typically involves converting the sample into a simple gas, like CO₂, which is then introduced into the mass spectrometer. iaea.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This allows for the determination of the elemental composition of the ions. For 4-Chloro(carboxy-¹³C)benzoic acid, HRMS would confirm the presence of the ¹³C isotope by showing a molecular ion peak at an m/z value one unit higher than the unlabeled compound, with a much greater intensity than what would be expected from natural abundance. libretexts.org

Furthermore, HRMS is used to study the fragmentation pathways of the molecule. Upon ionization in the mass spectrometer, the molecular ion of 4-chlorobenzoic acid can undergo various fragmentation processes. Common fragmentation patterns include the loss of •OH, the loss of •COOH, and the loss of the chlorine atom. The ¹³C label in the carboxyl group allows for the unambiguous tracking of this group during fragmentation, providing valuable mechanistic insights.

Table 2: Expected High-Resolution Masses of Key Ions

| Ion | Formula (Unlabeled) | Exact Mass (Unlabeled) | Formula (¹³C-labeled) | Exact Mass (¹³C-labeled) |

| Molecular Ion [M]⁺ | C₇H₅ClO₂ | 155.99781 | C₆¹³CH₅ClO₂ | 157.00116 |

| [M-OH]⁺ | C₇H₄ClO | 138.99234 | C₆¹³CH₄ClO | 139.99569 |

| [M-COOH]⁺ | C₆H₄Cl | 111.00013 | C₆H₄Cl | 111.00013 |

| [M-Cl]⁺ | C₇H₅O₂ | 121.02895 | C₆¹³CH₅O₂ | 122.03231 |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Specific Bond Vibrations and Isotopic Effects

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The introduction of a ¹³C isotope into the carboxyl group of 4-chlorobenzoic acid leads to observable shifts in the vibrational frequencies of the modes involving this atom.

Fourier Transform Infrared (FTIR) Spectroscopy: In the FTIR spectrum of 4-chlorobenzoic acid, the most prominent bands are the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O (carbonyl) stretch (around 1700 cm⁻¹), and various C-C and C-H vibrations of the aromatic ring. chemicalbook.com The substitution of ¹²C with ¹³C in the carboxyl group will primarily affect the vibrations involving this group. The most significant shift is expected for the C=O stretching vibration, which will shift to a lower frequency (red-shift) due to the heavier mass of the ¹³C atom. This isotopic shift provides a clear marker for the labeled position. researchgate.netcolumbia.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch is also Raman active. Similar to FTIR, a red-shift in the C=O stretching frequency is expected upon ¹³C labeling. researchgate.net Other vibrations, such as the symmetric and asymmetric O-C-O stretching modes of the carboxylate group (if the acid is deprotonated), will also be affected by the isotopic substitution. asianjournalofphysics.comaip.org

The magnitude of the isotopic shift can be predicted using theoretical calculations and provides a powerful tool for assigning vibrational modes and for studying intermolecular interactions, such as the hydrogen bonding in the dimeric form of the acid. researchgate.netnih.govresearchgate.net

Applications in Reaction Mechanistic Investigations and Tracing Studies

Elucidation of Organic Reaction Pathways using ¹³C Kinetic Isotope Effects (KIEs)

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. princeton.edu Measuring the ¹³C KIE is a highly sensitive method for determining the rate-determining step of a reaction and probing the structure of its transition state. A primary ¹³C KIE (typically with values of k₁₂/k₁₃ > 1.02) is observed when the bond to the isotopic carbon is broken or formed in the rate-limiting step. princeton.edu

In reactions involving 4-Chloro(carboxy-¹³C)benzoic acid, such as decarboxylation, the cleavage of the C-C bond between the aromatic ring and the ¹³C-labeled carboxyl group is the key event. The magnitude of the KIE can reveal whether this bond cleavage is the sole rate-determining step. For instance, studies on the decarboxylation of other aromatic carboxylic acids have shown significant ¹³C KIEs, confirming that C-C bond breaking is central to the reaction's slowest step. cdnsciencepub.comnih.gov For example, the decarboxylation of 3-carboxybenzisoxazole shows a carbon isotope effect (k₁₂/k₁₃) of approximately 1.045, indicating that C-C bond cleavage is heavily involved in the transition state. nih.gov

Conversely, in reactions like ester hydrolysis, the KIE can distinguish between different mechanisms. A significant KIE would suggest a mechanism where the carboxyl carbon's bonding environment changes dramatically in the rate-determining step. Studies on the hydrolysis of substituted benzoates provide the kinetic framework for how such effects can be quantified. researchgate.netrsc.org

Table 1: Representative ¹³C Kinetic Isotope Effects in Decarboxylation Reactions

| Reactant | Reaction Conditions | ¹³C KIE (k₁₂/k₁₃) | Implication |

| 3-Carboxybenzisoxazole | Acetonitrile | 1.0445 ± 0.0001 | C-C bond cleavage is rate-determining. nih.gov |

| 3-Hydroxypicolinic Acid | Aqueous Solution (Ylide mechanism) | ~1.020 | C-C bond cleavage is rate-controlling. cdnsciencepub.com |

| 3-Hydroxypicolinic Acid | Aqueous Solution (Protonation mechanism) | ~1.013 | Decarboxylation of protonated intermediate is rate-determining. cdnsciencepub.com |

Tracing Carbon Flow in Complex Organic Transformations

Beyond KIEs, the ¹³C label serves as a tracer to follow the path of the carboxyl carbon through a sequence of reactions. This is crucial for confirming proposed mechanisms and identifying unexpected molecular rearrangements.

Esterification: The Fischer esterification is a classic reaction where a carboxylic acid and an alcohol form an ester under acidic conditions. nrochemistry.commasterorganicchemistry.com A key mechanistic question is whether the oxygen atom in the resulting water molecule comes from the carboxylic acid or the alcohol. While this is often probed with ¹⁸O labeling, ¹³C labeling of the carboxyl carbon in 4-Chloro(carboxy-¹³C)benzoic acid allows for unambiguous tracking of the ester's carbonyl group using ¹³C NMR spectroscopy. The mechanism involves protonation of the carbonyl oxygen, making the carboxyl carbon more electrophilic for attack by the alcohol. pressbooks.pub The ¹³C label remains within the ester product, confirming the integrity of the carboxyl group throughout the nucleophilic acyl substitution.

Amidation: The formation of amides from carboxylic acids is fundamental in organic and biological chemistry. Using 4-Chloro(carboxy-¹³C)benzoic acid, the conversion to 4-chlorobenzamide (B146232) can be monitored. For example, studies on the one-pot synthesis of amides from benzoic acid using thionyl chloride showed that the reaction proceeds through a benzoyl chloride intermediate. This was confirmed by ¹³C NMR, where the signal for the ¹³C-labeled carbonyl of benzoic acid (around 172 ppm) disappeared and was replaced by the signal for the carbonyl of the benzoyl chloride intermediate (around 168 ppm) and finally the amide product. rsc.org Similarly, in biological systems, the metabolism of benzoic acid to hippuric acid (an amide) has been traced using ¹³C-labeled benzoic acid, demonstrating the power of this technique in pharmacokinetic research. nih.govnih.gov

Decarboxylation: This reaction involves the removal of the carboxyl group as CO₂. The thermal decarboxylation of p-chlorobenzoic acid has been shown to proceed via a bimolecular electrophilic substitution (SE2) mechanism, where a proton attacks the carbon atom bearing the carboxyl group. oup.comoup.com Using 4-Chloro(carboxy-¹³C)benzoic acid allows for the direct detection of ¹³CO₂, confirming that the lost carbon dioxide molecule originates from the carboxyl group. In other types of decarboxylation, such as the Hunsdiecker reaction (decarboxylative bromination), studies have shown that some aromatic acids like 4-chlorobenzoic acid are unreactive under certain conditions, providing insight into the reaction's scope and limitations. rsc.org

Electrophilic Aromatic Substitution (EAS) is the characteristic reaction of aromatic compounds like benzene (B151609) derivatives. epa.govuci.edu The substituent already on the ring dictates the position and rate of the incoming electrophile's attack. In 4-chlorobenzoic acid, both the chloro and the carboxylic acid groups are electron-withdrawing and deactivating, directing incoming electrophiles to the meta-position relative to the carboxyl group (i.e., the positions ortho to the chlorine).

While direct tracer studies using 4-Chloro(carboxy-¹³C)benzoic acid in EAS are not commonly cited, ¹³C NMR spectroscopy is a critical tool for analyzing the products of such reactions and, by extension, confirming the mechanistic predictions. For example, a study on the Kolbe-Schmitt reaction (an EAS carboxylation) of resorcinol (B1680541) used ¹³C NMR to elucidate the reaction's outcome. The reactant, resorcinol, has a plane of symmetry and shows four unique signals in its ¹³C NMR spectrum. After the reaction, the product, β-resorcylic acid, is asymmetrical and exhibits seven distinct signals, including a new signal for the carboxyl carbon around 175 ppm. This change in the number of signals provides definitive proof of the substitution and its location on the ring, confirming the mechanistic principles of substituent effects. acs.orgacs.org This analytical approach is directly applicable to studying EAS reactions on 4-chlorobenzoic acid.

Isotopic labeling is indispensable for uncovering complex skeletal rearrangements. A classic example is the Favorskii rearrangement, where α-halo ketones react with a base to form rearranged carboxylic acid derivatives. nrochemistry.comwikipedia.orgpurechemistry.org The mechanism was a subject of debate until isotopic labeling studies provided conclusive evidence.

The accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgorganic-chemistry.org This was established in part by studies using carbon isotopes. For instance, the reaction of a ¹⁴C-labeled cyclohexanone (B45756) derivative was used to trace the movement of carbon atoms, confirming that the reaction proceeds through a ring-contraction mechanism involving the symmetrical cyclopropanone intermediate. rsc.org This type of tracer study, where the position of the label in the final carboxylic acid product is determined, is a powerful method for validating or disproving proposed rearrangement pathways.

Catalytic Reaction Mechanism Elucidation with ¹³C Labeled Substrates

Isotopically labeled substrates are vital for mapping out the steps of a catalytic cycle. By tracking the ¹³C label, chemists can identify catalyst-substrate intermediates, determine resting states, and understand how the catalyst facilitates the transformation.

For example, in the development of iridium-catalyzed C-H activation and functionalization of benzoic acids, mechanistic investigations are key. diva-portal.org In one study on iridium-catalyzed ortho-iodination, ¹³C NMR experiments with benzoic acid helped indicate that the resting state of the catalyst is an iridium complex bound to the benzoic acid. diva-portal.org In another example, palladium-catalyzed decarboxylative palladation of a benzoic acid derivative was shown by ¹³C NMR to proceed through a stable arylpalladium(II) intermediate, which could be isolated and characterized. harvard.edu Using 4-Chloro(carboxy-¹³C)benzoic acid in such a system would allow for the direct observation of the ¹³C-labeled carboxylate coordinating to the metal center and its subsequent fate in the catalytic cycle.

Table 2: Examples of Catalytic Reaction Studies Aided by ¹³C Labeling

| Catalytic Reaction | Labeled Substrate/Compound | Technique | Mechanistic Insight |

| Dehydrogenation of Alcohols | ¹³C labeled ethanol | IR and ¹³C NMR | Identification of a ruthenium-carbonyl-hydride intermediate by observing ¹³C-H coupling and isotopic shifts in vibrational spectra. rsc.org |

| Decarboxylative Palladation | Biotin-linked benzoic acid | ¹³C NMR | Confirmed the formation of a stable arylpalladium(II) intermediate after decarboxylation. harvard.edu |

| Ir-Catalyzed C-H Iodination | Benzoic Acid | ¹³C NMR | Indicated that the catalyst resting state is a benzoic acid-iridium complex. diva-portal.org |

Role in Environmental Fate and Biodegradation Research

Utilization as a Tracer for Degradation Pathways in Environmental Matrices

The primary application of 4-Chloro(carboxy-¹³C)benzoic acid in environmental science is as a tracer to elucidate the degradation pathways of chlorobenzoic acids and other related aromatic compounds. By labeling the carboxylic carbon with the stable isotope ¹³C, researchers can precisely follow the transformation of the molecule in complex environmental samples like soil, sediment, and water. This labeling provides a distinct mass signature that can be tracked using techniques such as mass spectrometry, allowing for the unambiguous identification of metabolic intermediates and final breakdown products.

Microbial Degradation Studies of Substituted Benzoic Acids and Aromatic Compounds

The biodegradation of chlorinated benzoic acids is a key area of research, as these compounds can be persistent environmental pollutants. The use of ¹³C-labeled 4-chlorobenzoic acid has been instrumental in identifying and characterizing the microorganisms and enzymatic pathways responsible for their breakdown.

For instance, studies have shown that various bacterial strains can utilize 4-chlorobenzoate (B1228818) as a sole source of carbon and energy. nih.gov One common degradation pathway involves an initial dehalogenation step, where the chlorine atom is removed from the aromatic ring. In some bacteria, this is followed by the metabolism of the resulting 4-hydroxybenzoate (B8730719) via the protocatechuate pathway. nih.gov The use of ¹³C-labeling helps confirm these pathways by tracking the incorporation of the ¹³C atom into downstream metabolites.

Research has identified specific bacteria, such as those from the genera Pseudomonas, Arthrobacter, and Acinetobacter, that are capable of degrading 4-chlorobenzoic acid. nih.govnih.govnih.gov For example, Pseudomonas sp. strain CBS3 utilizes a 4-chlorobenzoate:coenzyme A ligase to initiate the degradation process. nih.gov Similarly, an Arthrobacter species has been shown to dehalogenate 4-chlorobenzoate as the first step in its metabolic pathway. nih.gov The ability to trace the ¹³C label from the parent compound to specific metabolites provides definitive evidence of these microbial activities.

Photolytic and Hydrolytic Transformation Pathways under Environmental Conditions

Beyond microbial action, 4-chlorobenzoic acid can also be transformed in the environment through abiotic processes like photolysis and hydrolysis. While 4-chlorobenzoic acid is not expected to readily undergo hydrolysis under typical environmental conditions due to the stability of its functional groups, it can be susceptible to direct photolysis by sunlight as it absorbs light at wavelengths greater than 290 nm. nih.gov

Studies on the hydrolytic dehalogenation of 4-chlorobenzoic acid by certain bacteria, such as Acinetobacter sp. strain ST-1, have demonstrated that the oxygen atom incorporated into the resulting 4-hydroxybenzoic acid originates from water, a finding confirmed through the use of H₂¹⁸O. nih.gov This highlights the importance of water as a reactant in certain biological degradation pathways. The use of isotopically labeled compounds is crucial in determining the source of atoms in the final products of these transformations.

Carbon Cycling and Immobilization Studies in Soil and Water Systems

Understanding how carbon from contaminants is cycled and potentially sequestered in the environment is vital for assessing long-term environmental impacts. 4-Chloro(carboxy-¹³C)benzoic acid is a valuable tool for these investigations. By tracking the ¹³C label, scientists can determine the extent to which the carbon from the contaminant is incorporated into microbial biomass, soil organic matter, or released as ¹³CO₂.

These studies help to differentiate between complete mineralization (the breakdown of the compound to CO₂) and the formation of bound residues, where the compound or its metabolites become physically or chemically attached to soil particles. This information is critical for evaluating the effectiveness of bioremediation strategies and understanding the long-term fate of chlorinated aromatic pollutants in soil and aquatic environments.

Assessment of Metabolite Formation and Persistence using ¹³C Labeling

A key advantage of using ¹³C-labeled compounds is the ability to definitively identify and quantify the formation of various metabolites during degradation. This is particularly important for assessing the potential risks associated with the breakdown of a contaminant, as some metabolites can be more toxic or persistent than the parent compound.

Techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to detect and identify ¹³C-containing molecules in complex environmental samples. nih.gov This allows researchers to build a comprehensive picture of the degradation pathway, including the identification of transient or low-concentration intermediates that might otherwise be missed. By monitoring the concentration of these labeled metabolites over time, scientists can also assess their persistence in the environment.

Bioavailability and Sequestration Studies of Environmental Contaminants

The bioavailability of a contaminant—the fraction that is available for uptake by organisms—is a key factor determining its potential for biodegradation and toxicity. Sequestration processes, where contaminants become tightly bound to soil or sediment particles, can reduce their bioavailability.

Isotope labeling with ¹³C allows researchers to distinguish between the contaminant that is freely available in the soil solution and the portion that has been sequestered. By measuring the amount of ¹³C that is taken up by microorganisms or extracted using different methods, scientists can gain insights into the bioavailability of 4-chlorobenzoic acid and how it changes over time. This information is crucial for developing accurate models of contaminant fate and for designing effective remediation strategies.

Computational Chemistry and Theoretical Modeling of 4 Chloro Carboxy 13c Benzoic Acid

Density Functional Theory (DFT) Calculations for Geometrical Optimization, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chloro(carboxy-¹³C)benzoic acid, DFT calculations are instrumental in determining the most stable geometric arrangement of its atoms (geometrical optimization), understanding the distribution of electrons within the molecule (electronic structure), and exploring its different spatial orientations (conformational analysis).

Geometrical Optimization: DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The presence of the ¹³C isotope in the carboxyl group does not significantly alter the equilibrium geometry compared to the ¹²C isotopologue, as the electronic potential energy surface is independent of atomic mass. However, subtle changes in vibrational frequencies arise due to the mass difference.

Electronic Structure: The electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are elucidated through DFT. The MEP surface can identify regions of the molecule that are rich or poor in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Conformational Analysis: 4-Chloro(carboxy-¹³C)benzoic acid can exist in different conformations, primarily due to the rotation around the C-C bond connecting the carboxylic group to the phenyl ring. DFT calculations can map the potential energy surface as a function of this rotation, identifying the most stable conformer and the energy barriers between different conformations. For benzoic acid and its derivatives, the planar conformation is typically the most stable due to conjugation between the phenyl ring and the carboxylic acid group.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 4-Chlorobenzoic Acid

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | 1.745 | ||

| C-C (ring) | 1.390 - 1.405 | ||

| C-C (carboxyl) | 1.489 | ||

| C=O | 1.215 | ||

| C-O | 1.350 | ||

| O-H | 0.970 | ||

| C-C-Cl: 119.5 | |||

| C-C-C (ring): 118.0 - 121.0 | |||

| C-C-C=O: 122.0 | |||

| C-C-O-H: 180.0 (planar) |

Note: These are typical values for 4-chlorobenzoic acid and would be nearly identical for the ¹³C isotopologue.

Quantum Chemical Prediction of Spectroscopic Parameters (e.g., ¹³C NMR Chemical Shifts and Coupling Constants)

Quantum chemical methods are highly effective in predicting spectroscopic parameters, which is particularly relevant for isotopically labeled compounds.

¹³C NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. For 4-Chloro(carboxy-¹³C)benzoic acid, this method can predict the chemical shift of the ¹³C-labeled carboxylic carbon. The ¹³C chemical shift is a sensitive probe of the local electronic environment and can be used to determine the preferred isomeric dimer structures of benzoic acid derivatives in various phases nih.gov. The calculated chemical shifts are typically compared with experimental values to validate the computational model and aid in spectral assignment.

Coupling Constants: Spin-spin coupling constants (J-couplings) can also be calculated using quantum chemical methods. For 4-Chloro(carboxy-¹³C)benzoic acid, the one-bond ¹³C-¹H coupling constant (¹J(C,H)) and longer-range couplings can be predicted. These parameters provide valuable information about the bonding and geometry of the molecule.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Benzoic Acid Derivatives (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Carboxyl | 172.5 | 171.4 |

| C1 (ipso) | 130.8 | 130.2 |

| C2/C6 | 130.1 | 129.8 |

| C3/C5 | 128.9 | 128.5 |

| C4 | 133.5 | 133.0 |

Note: Values are illustrative and depend on the specific computational method and solvent.

Molecular Dynamics Simulations to Understand Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For 4-Chloro(carboxy-¹³C)benzoic acid, MD simulations can provide insights into its behavior in the condensed phase, such as in solution or in a crystal lattice.

Intermolecular Interactions: In the solid state and in solution, 4-Chloro(carboxy-¹³C)benzoic acid molecules can interact with each other through hydrogen bonding (between the carboxylic acid groups) and van der Waals forces. MD simulations can model these interactions and predict the formation of dimers and larger aggregates. The study of benzoic acid dimers is a significant area of research due to their role in crystal structures and their presence in certain solvents vjst.vn.

Solvation Effects: The behavior of 4-Chloro(carboxy-¹³C)benzoic acid can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules and study the solvation shell around the solute. This allows for the investigation of how the solvent affects the conformation of the molecule and its interactions with other solute molecules. The development of molecular force fields is crucial for accurate MD simulations of biomolecular systems uq.edu.au.

Theoretical Prediction and Interpretation of Kinetic Isotope Effects

The substitution of a ¹²C atom with a ¹³C atom can lead to a change in the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). The ¹³C atom forms slightly stronger bonds than ¹²C, which can slow down reactions where a bond to the isotopic center is broken or altered in the rate-determining step nih.gov.

Prediction of KIEs: KIEs can be predicted computationally by calculating the vibrational frequencies of the reactant and the transition state. The zero-point vibrational energy (ZPVE) is mass-dependent, and the difference in ZPVE between the isotopologues in the reactant and transition state determines the magnitude of the KIE. For reactions involving the carboxyl group of 4-Chloro(carboxy-¹³C)benzoic acid, such as decarboxylation or esterification, theoretical calculations can predict the ¹³C KIE.

Interpretation of KIEs: The accurate determination of KIEs provides powerful and sensitive information about reaction mechanisms harvard.edu. A normal KIE (k₁₂/k₁₃ > 1) is observed when the vibrational force constant at the isotopic position decreases in the transition state, while an inverse KIE (k₁₂/k₁₃ < 1) indicates an increase. By comparing theoretically predicted KIEs with experimental values, mechanistic hypotheses can be tested and refined. For example, in Sₙ1 and Sₙ2 reactions, the magnitude of the ¹³C KIE can help distinguish between different mechanistic pathways nih.gov.

Advanced Analytical Methodologies Utilizing 4 Chloro Carboxy 13c Benzoic Acid

Development of 13C NMR-Based Quantification Techniques for Tracing Studies

The use of 13C-labeled compounds in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive and highly specific method for tracing metabolic pathways. The incorporation of a ¹³C atom at the carboxyl position of 4-chlorobenzoic acid provides a distinct signal that can be readily monitored and quantified using ¹³C NMR.

Research Findings:

Studies involving ¹³C-labeled benzoic acid have successfully demonstrated the utility of ¹³C NMR in pharmacokinetic research. For instance, the biotransformation of benzoic acid to hippuric acid has been traced in both rats and humans using this technique. nih.govnih.gov Researchers were able to quantify the urinary excretion of the ¹³C-labeled hippuric acid without the need for extensive separation and purification procedures, by employing proton-decoupled ¹³C-NMR spectroscopy. nih.govjst.go.jp This approach offers a significant advantage over traditional methods that require laborious extraction and chromatographic steps.

The sensitivity of the ¹³C NMR detection can be enhanced by labeling specific protonated carbons, which benefits from the nuclear Overhauser effect and shorter spin-lattice relaxation times. nih.gov While the lower limit of detection for benzoic acid labeled at the quaternary carbon was found to be around 50 nmol in an NMR tube, labeling protonated carbons improved this by an order of magnitude. nih.govnih.gov These findings underscore the potential for developing highly sensitive tracing studies using 4-Chloro(carboxy-¹³C)benzoic acid, where the distinct chemical shift of the ¹³C-labeled carboxyl group would allow for clear signal identification and quantification.

Table 1: Comparison of NMR Detection Sensitivity for ¹³C-Labeled Benzoic Acid

| Labeled Position | Lower Limit of Detection (nmol) | Reference |

| Quaternary Carbon (C7) | ~50 | nih.gov |

| Protonated Carbons | ~5 | nih.gov |

Mass Spectrometry-Based Assays for Isotopic Enrichment Profiling and Metabolite Identification

Mass spectrometry (MS) stands as a cornerstone technique for isotopic analysis due to its exceptional sensitivity and ability to determine isotopic ratios with high precision. When coupled with a ¹³C-labeled internal standard like 4-Chloro(carboxy-¹³C)benzoic acid, MS-based assays become powerful tools for profiling isotopic enrichment and identifying metabolites.

Research Findings:

Stable Isotope Probing (SIP) is a prominent application where ¹³C-labeled substrates are introduced into a system to trace their incorporation into microbial biomass and metabolites. In studies involving ¹³C-benzoic acid, researchers have utilized gas chromatography-mass spectrometry (GC-MS) to monitor the evolution of ¹³CO₂ from the degradation of the labeled compound, thereby identifying the microorganisms responsible for its metabolism. nih.govresearchgate.net This approach allows for the discovery of specific bacterial species, such as those from the Burkholderia genus, that actively metabolize benzoic acid in soil environments. nih.gov

Furthermore, the analysis of nucleic acids (DNA and RNA) from the system can reveal which organisms have incorporated the ¹³C label, providing direct evidence of their metabolic activity. nih.gov The use of 4-Chloro(carboxy-¹³C)benzoic acid in similar SIP studies would enable the investigation of the microbial degradation of chlorinated aromatic compounds, which are significant environmental pollutants. The distinct mass shift provided by the ¹³C label facilitates the clear identification and quantification of the labeled compound and its metabolic products against a complex background matrix.

Table 2: Research Findings on Benzoic Acid Metabolism using Mass Spectrometry

| Technique | Application | Key Finding | Reference |

| GC-MS | Stable Isotope Probing | Identification of Burkholderia species as active benzoate (B1203000) degraders. | nih.gov |

| GC-IRMS | Decarboxylation Studies | Measurement of ¹³CO₂ production from [7-¹³C]benzoic acid. | nih.gov |

Hyphenated Techniques (e.g., GC-IRMS, LC-IRMS) for Environmental Tracing and Carbon Isotope Analysis

Hyphenated techniques, which couple a separation method like gas chromatography (GC) or liquid chromatography (LC) with an isotope ratio mass spectrometer (IRMS), provide a powerful platform for compound-specific isotope analysis (CSIA). These methods are particularly valuable for environmental studies, where they can be used to trace the sources and fate of pollutants.

Research Findings:

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) has been successfully applied to measure the ¹³C/¹²C ratios of chloroacetic acids, which are structurally analogous to 4-chlorobenzoic acid. nih.gov This methodology involves the derivatization of the acids to their more volatile methyl esters, followed by separation on a GC column and subsequent combustion to CO₂, which is then introduced into the IRMS. nih.gov The ability to obtain distinct isotopic signatures for compounds from different sources highlights the potential of GC-C-IRMS for tracing the environmental pathways of 4-Chloro(carboxy-¹³C)benzoic acid. nih.gov

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) offers a significant advantage for the analysis of polar and thermolabile compounds, such as organic acids, that are not readily amenable to GC analysis. anchem.plresearchgate.net The LC IsoLink interface, for example, enables the online determination of ¹³C/¹²C ratios of compounds eluting from an HPLC column with high accuracy and precision. anchem.plthermofisher.com This technique has been shown to be effective for analyzing a variety of organic compounds, including benzoic acid, with a reproducibility of 0.11‰ for the δ¹³C value. anchem.pl The application of LC-IRMS to studies involving 4-Chloro(carboxy-¹³C)benzoic acid would allow for precise carbon isotope analysis in aqueous environmental samples without the need for derivatization, facilitating studies on its biodegradation and transport in aquatic systems. researchgate.net

Table 3: Performance of Hyphenated Isotope Ratio Mass Spectrometry Techniques

| Technique | Analyte | Key Performance Metric | Reference |

| GC-C-IRMS | Chloroacetic Acids | Agreement of measured and calculated ¹³C/¹²C ratios within 1-2‰. | nih.gov |

| LC-IRMS | Benzoic Acid | Reproducibility of δ¹³C value: 0.11‰. | anchem.pl |

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes for Specific ¹³C Labeling

The synthesis of specifically labeled compounds like 4-Chloro(carboxy-¹³C)benzoic acid is a critical area of research. Traditional methods for creating ¹³C-labeled carboxylic acids often involve multi-step processes with harsh reaction conditions and limited functional group compatibility. nih.gov These can include nitrile substitution followed by hydrolysis or direct carboxylation using organometallic reagents. nih.gov

Recent advancements are focusing on more efficient and milder techniques. One promising approach involves the use of palladium carboxylate complexes as a source for the isotopically labeled carboxyl group. nih.gov This method allows for the synthesis of ¹³C-labeled carboxylic esters from boronic esters or acids under mild conditions. nih.gov Another innovative strategy utilizes photoredox catalysis to achieve carboxylate isotopic exchange. semanticscholar.org This has been successfully demonstrated with substrates like Ibuprofen, where ¹³C incorporation was achieved at room temperature using a specific photocatalyst and a ¹³C-carbon dioxide source. semanticscholar.org

Furthermore, methods are being developed for the direct carbon isotope labeling of carboxylic acids. researchgate.net Nickel-catalyzed functional group metathesis offers a way to directly incorporate a ¹³C label into a variety of complex carboxylic acid-containing molecules without the need for gaseous reagents. researchgate.net A chemoselective hydroxycarbonylation of aryl diazonium salts using formic acid as the C-1 source also presents a scalable and operationally simple route to ¹³C-labeled aryl carboxylic acids. rsc.org This method is notable for its mild reaction conditions and tolerance of various functional groups. rsc.org

These novel synthetic routes are crucial for making specifically labeled compounds more accessible for research and various applications.

Advanced Applications in Mechanistic Organometallic and Materials Chemistry

The ¹³C label in 4-Chloro(carboxy-¹³C)benzoic acid serves as a powerful probe for elucidating reaction mechanisms in organometallic chemistry. symeres.com By tracking the position of the ¹³C atom in the products of a reaction, chemists can gain detailed insights into the sequence of bond-forming and bond-breaking events. wikipedia.org This is particularly valuable for understanding complex catalytic cycles. For instance, ¹³C-labeled ligands can be used in Nuclear Magnetic Resonance (NMR) studies to measure ligand-protein interactions and characterize the structure of biomolecules. symeres.comnih.gov

In materials chemistry, isotopic labeling is instrumental in understanding the synthesis and properties of new materials. acs.org For example, incorporating isotopic tracers during the synthesis of thin films can reveal complex interactions between the growing film and surface-adsorbed species. acs.org This allows for a more refined understanding of the deposition process beyond simplistic models. acs.org Furthermore, the use of ¹³C-labeled precursors can help in tracking mass transport within materials under various processing and operational conditions. acs.org The ability to precisely position isotopic tracers within a material provides a unique window into its dynamic behavior. acs.org

Contributions to Sustainable Chemistry through Reaction Pathway Optimization and Green Synthesis

Isotope labeling with ¹³C is a key tool for advancing sustainable chemistry. By enabling detailed metabolic flux analysis, it allows researchers to identify metabolic bottlenecks and inefficient pathways in biocatalytic processes. vanderbilt.eduresearchgate.net This information is crucial for rationally engineering microorganisms to improve the yield, rate, and titer of desired products, thereby making biomanufacturing more efficient and sustainable. vanderbilt.edu

The insights gained from tracking ¹³C labels can guide the optimization of reaction conditions to minimize waste and improve atom economy. rug.nl For instance, understanding the precise mechanism of a reaction can lead to the development of more selective catalysts that reduce the formation of unwanted byproducts. vanderbilt.edu Isotopic tracers also play a role in identifying and eliminating wasteful byproduct pathways in cellular factories. vanderbilt.edu

Furthermore, the development of greener synthetic methods for producing labeled compounds themselves contributes to sustainability. rug.nl Moving away from harsh reagents and high-pressure conditions towards milder, more efficient catalytic processes reduces the environmental impact of producing these essential research tools. semanticscholar.orgrsc.org

Role in Understanding Complex Biological Processes through Metabolic Tracing (excluding clinical applications)

Stable isotope labeling with compounds like 4-Chloro(carboxy-¹³C)benzoic acid is a cornerstone of modern metabolic research. metsol.comstudysmarter.co.uk By introducing a ¹³C-labeled substrate into a biological system, researchers can trace its journey through various metabolic pathways. wikipedia.org This technique, known as metabolic tracing or flux analysis, provides a dynamic picture of cellular metabolism that is not attainable from static measurements of metabolite levels alone. nih.govnih.gov

This approach has been instrumental in elucidating the structure of metabolic networks and quantifying the flow of carbon through different pathways. nih.govfrontiersin.org For example, by analyzing the labeling patterns in downstream metabolites, scientists can determine the relative activity of different pathways and identify points of metabolic regulation. nih.gov This is particularly valuable for understanding how cells adapt their metabolism in response to genetic or environmental changes.

Non-targeted stable isotope labeling analysis is an emerging area that allows for the global detection of metabolic flux changes without prior knowledge of the metabolic network. frontiersin.org This data-driven approach can uncover unexpected metabolic alterations and new pathway interactions. frontiersin.org The use of ¹³C-labeled tracers, in conjunction with analytical techniques like mass spectrometry and NMR, provides unparalleled insights into the intricate workings of cellular metabolism. wikipedia.orgnih.gov

Interactive Data Table: Synthetic Methods for ¹³C-Labeled Carboxylic Acids

| Method | Key Features | Catalyst/Reagent | Conditions |

| Palladium Carboxylate Metathesis | Mild conditions, good functional group tolerance. nih.gov | Palladium carboxylate complex, boronic esters/acids. nih.gov | Mild. nih.gov |

| Photoredox Catalysis | Room temperature reaction. semanticscholar.org | 4CzIPN photocatalyst, ¹³C-CO₂. semanticscholar.org | Blue LED irradiation. semanticscholar.org |

| Nickel-Catalyzed Metathesis | Direct labeling, no gaseous reagents. researchgate.net | Nickel catalyst. researchgate.net | Ambient. researchgate.net |

| Hydroxycarbonylation of Diazonium Salts | Scalable, operationally simple. rsc.org | Formic acid (¹³C source). rsc.org | Ambient temperature. rsc.org |

Q & A

Q. What are the optimal synthetic routes for incorporating ~13~C into the carboxy group of 4-chlorobenzoic acid?

- Methodological Answer: The synthesis of 13C-labeled benzoic acid derivatives typically involves isotopic incorporation during carboxylation or ester hydrolysis. For example, demonstrates a three-step synthesis of 4-hydroxy[1-13C]benzoic acid using diethyl [2-13C]malonate as the labeled precursor. Adapting this approach, 4-chlorobenzoic acid can be labeled by substituting malonate with 13C-enriched reagents in the esterification/hydrolysis steps. Key considerations include:

- Reagent Selection: Use of 13C-labeled sodium bicarbonate or carbon monoxide for carboxyl group labeling.

- Reaction Optimization: Adjusting pH and temperature to maximize isotopic retention (e.g., avoiding decarboxylation).

- Purification: Chromatographic methods (HPLC, TLC) to isolate the labeled product from unreacted precursors .

Q. Which analytical techniques are most effective for confirming ~13~C incorporation and structural integrity?

- Methodological Answer:

- Isotopic Purity: Mass spectrometry (MS) with isotopic abundance analysis quantifies 13C incorporation. For example, highlights molecular weight verification via MS (expected MW: 157.57 g/mol for unlabeled 4-chlorobenzoic acid; +1 Da for 13C-labeled).

- Structural Confirmation:

- NMR: 13C-NMR detects the labeled carboxy group (δ ~170 ppm). 1H-NMR verifies aromatic protons (δ 7.4–8.0 ppm) and absence of impurities.

- FTIR: Carboxy C=O stretching (~1680 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Advanced Research Questions

Q. How does ~13~C labeling impact the compound’s utility in studying TRPM4 channel inhibition?

- Methodological Answer: TRPM4 inhibition studies require precise tracking of ligand-receptor interactions. The 13C label enables:

- Metabolic Tracing: Isotopic labeling in the carboxy group allows monitoring of hydrolysis products via 13C-NMR in cellular assays (e.g., tracking conversion to 4-chlorohippuric acid).

- Binding Affinity Analysis: Competitive binding assays using 13C-labeled vs. unlabeled compounds can resolve steric/electronic effects of isotopic substitution. reports that chloro-substituted benzoic acid derivatives (e.g., compound 20l) show enhanced VLA-4 antagonism; similar methods can assess TRPM4 inhibition .

Q. How to resolve contradictions in reported bioactivity data for structurally similar 4-chlorobenzoic acid derivatives?

- Methodological Answer: Discrepancies often arise from variations in substituent positioning or assay conditions. For example:

- Substituent Effects: notes that C3-substituted derivatives (e.g., 2-chloro-4-methoxy) exhibit higher antifungal activity than C5-substituted analogs. Use computational tools (e.g., molecular docking) to compare binding modes.

- Assay Conditions: Standardize parameters (e.g., pH, solvent polarity) to minimize variability. For instance, highlights temperature-dependent reaction yields (optimized at 80°C for thiazolidinone synthesis), which may affect biological activity .

Q. What strategies optimize the use of ~13~C-labeled derivatives in metabolic flux analysis?

- Methodological Answer:

- Pathway Tracing: Administer 13C-labeled 4-chlorobenzoic acid to cell cultures and track isotopic enrichment in downstream metabolites (e.g., hippuric acid) via LC-MS or 13C-NMR.

- Quantitative Modeling: Use isotopomer spectral analysis (ISA) to calculate flux rates through detoxification pathways (e.g., glycine conjugation). ’s synthesis protocol ensures high isotopic purity (>98%), critical for accurate modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.